1,2-Diformylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-formamidoformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVXOWVFLAAVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020468 | |

| Record name | 1,2-Diformylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-36-4 | |

| Record name | 1,2-Hydrazinedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diformylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diformylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diformylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazodicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Diformylhydrazine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. The information is intended to support research, development, and drug discovery activities by presenting key data in an accessible format.

General and Chemical Identifiers

This compound, also known by its IUPAC name N'-Formylformohydrazide, is a hydrazine derivative with the chemical formula C₂H₄N₂O₂.[1][2] It is a white to off-white solid, often appearing as a crystalline powder or needles.[2][3]

| Identifier | Value |

| IUPAC Name | N'-Formylformohydrazide[1] |

| Other Names | Diformohydrazide, Bicarbamaldehyde, 1,2-Hydrazinedicarboxaldehyde[1][4] |

| CAS Number | 628-36-4[1][2][5] |

| EC Number | 211-040-5[1][5] |

| PubChem CID | 12342[1] |

| Molecular Formula | C₂H₄N₂O₂[1][2][5] |

| Molecular Weight | 88.066 g·mol⁻¹[1][2][5] or 88.07 g·mol⁻¹[6] |

| InChI Key | POVXOWVFLAAVBH-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | C(=O)NNC=O[2][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | White to almost white fine crystalline powder[2][3][6] |

| Melting Point | 155–157 °C[1][6] or 155-160 °C[5] |

| Boiling Point | 153.7 °C at 760 mmHg[5] (162.99 °C, rough estimate)[3][6] |

| Density | 1.193 g/cm³[5] (1.4371 g/cm³, rough estimate)[3][6] |

| Vapor Pressure | 3.28 mmHg at 25°C[5] |

| pKa | 11.92 ± 0.23 (Predicted)[2][3][5][6] |

| λmax | 210 nm (in Ethanol)[2][3][6] |

| Flash Point | 81.6 °C[5] |

| Refractive Index | 1.425[5] (1.4264, estimate)[3][6] |

Solubility and Stability

This compound is soluble in water.[1][2] It is sparingly soluble in common organic solvents like ethanol and ether.[2] Its solubility is slightly enhanced in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in methanol with heating.[2][3][5][6]

The compound is stable under normal temperatures and pressures.[2][6] However, it may decompose when exposed to strong acids or bases, or at elevated temperatures.[2] DSC measurements indicate that thermal decomposition begins above 170 °C and is strongly exothermic, with a decomposition heat of -1809 kJ·kg⁻¹ or -160 kJ·mol⁻¹.[7] For long-term storage, it is recommended to keep it in a tightly closed container under an inert atmosphere in a freezer below -20°C.[3][5][6]

Chemical Structure

X-ray crystallography has confirmed that this compound is a planar molecule.[1][7] The planarity of the molecule is a key structural feature. The compound has a crystal structure with the space group P2₁/c.[7]

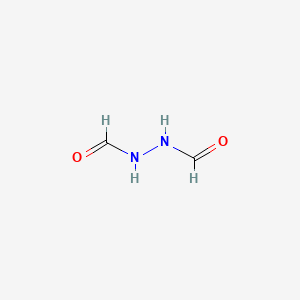

Caption: 2D chemical structure of this compound.

The experimentally determined bond lengths are as follows:

| Bond | Bond Length (Å) |

| N-N | 1.38[1][7] |

| N-C | 1.33[1][7] |

| C=O | 1.24[1][7] |

Experimental Protocols: Synthesis

This compound is typically synthesized through the formylation of hydrazine. The following protocols outline common laboratory methods.

Method 1: Reaction of Hydrazine Hydrate with Ethyl Formate

This method is a high-yield synthesis route.

-

Procedure:

-

Yield: This procedure can afford a yield of up to 99%.[2]

Method 2: Reaction of Hydrazine Hydrate with Formamide

This method involves heating the reactants.

-

Reactants: Hydrazine hydrate and formamide.[7]

-

Procedure:

-

Hydrazine hydrate is reacted with formamide.

-

The reaction mixture is heated to an elevated temperature to drive the reaction to completion.[7]

-

The product is then isolated from the reaction mixture.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Applications and Reactivity

This compound serves as a versatile building block in organic synthesis, particularly for preparing various 1,2-dialkylhydrazines and other nitrogen-containing compounds like triazoles.[3][7] Its bifunctional nature allows it to participate in a range of chemical transformations.

As a bidentate ligand, it forms 1:1 metal-to-ligand complexes with transition metals such as Mn, Zn, and Ni.[5][8] It also reacts with iron(II) and iron(III) in alkaline conditions to form an intense red-purple complex, making it a useful reagent for the spectrophotometric analysis of iron.[5][8]

In a different context, it has been noted for its use in inducing lung tumors in mice when administered orally, suggesting its utility in carcinogenicity studies.[5][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound (628-36-4) for sale [vulcanchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 628-36-4 [m.chemicalbook.com]

- 7. 1,2-Diformylhydrazin – Wikipedia [de.wikipedia.org]

- 8. This compound CAS#: 628-36-4 [amp.chemicalbook.com]

Synthesis of 1,2-Diformylhydrazine from Hydrazine Hydrate: A Technical Guide

Introduction

1,2-Diformylhydrazine (CAS No: 628-36-4), also known as N,N'-diformylhydrazine, is a stable, white to off-white crystalline solid derivative of hydrazine.[1] It serves as a crucial building block and intermediate in various fields of organic synthesis, particularly in the preparation of heterocyclic compounds like 1,2,4-triazoles, which have significant applications in the pharmaceutical and agricultural industries.[2][3][4] This guide provides an in-depth overview of the primary synthetic routes for preparing this compound from hydrazine hydrate, focusing on detailed experimental protocols, comparative data, and a procedural workflow.

Synthesis Methodologies

The preparation of this compound from hydrazine hydrate is typically achieved through formylation using reagents such as formic acid, formamide, or ethyl formate. While several methods exist, the reaction with formamide, particularly under reduced pressure, is notable for its high yield and purity.[5][6][7]

1. Reaction with Formamide under Reduced Pressure (High-Yield Method)

This process involves a two-stage reaction at different temperatures under vacuum. The reduced pressure is critical for effectively removing the ammonia gas byproduct, which drives the reaction to completion and results in a very pure product with yields exceeding 95%.[5][6][7]

2. Reaction with Formic Acid

A more direct approach involves heating hydrazine hydrate with formic acid. This method, however, typically results in lower yields compared to the optimized formamide process. A reported procedure involves heating the reactants for 12 hours at 100°C, affording a yield of approximately 60%.[8]

3. Reaction with Ethyl Formate

Reacting hydrazine hydrate with ethyl formate at low temperatures presents another efficient route. A procedure where the reactants are kept at 0°C for 48 hours has been reported to produce a near-quantitative yield (99%).[1]

Data Summary: Comparison of Synthetic Routes

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.

| Formylating Agent | Molar Ratio (Agent:Hydrazine) | Temperature (°C) | Time | Pressure | Yield (%) | Melting Point (°C) | Source |

| Formamide | ~2:1 | Stage 1: 5-25Stage 2: 80-120 | Stage 1: ~1 hrStage 2: 1-3 hrs | Stage 1: 70-600 mbarStage 2: 5-70 mbar | >95 | 159 | [5][6][7] |

| Formic Acid | ~2:1 | 100 | 12 hrs | Atmospheric | 60 | Not Specified | [8] |

| Formamide | Not Specified | 100 | 2 hrs | Atmospheric | ~80 | Not Specified | [2][8] |

| Ethyl Formate | 2:1 | 0 | 48 hrs | Atmospheric | 99 | 155-156 | [1] |

Experimental Protocol: High-Yield Synthesis Using Formamide

This protocol is adapted from a patented high-yield process.[5][6][7] It is intended for researchers and professionals skilled in chemical synthesis.

Materials and Equipment:

-

Formamide

-

Hydrazine Hydrate (e.g., 80% in water)

-

Reaction flask with stirring mechanism (e.g., magnetic stirrer)

-

Vacuum pump and pressure gauge

-

Heating mantle or oil bath

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

Stage 1: Initial Reaction at Room Temperature

-

In a suitable reaction flask, combine formamide and hydrazine hydrate in a molar ratio of approximately 2:1. For example, use 360.5 g (8 moles) of formamide and 250 g (4 moles) of 80% hydrazine hydrate.

-

Commence vigorous stirring and immediately apply a vacuum to the system. The pressure should stabilize around 150 mbar.

-

Allow the mixture to react at room temperature (5-25°C) for approximately 1 hour. During this time, ammonia gas will evolve and be removed by the vacuum system. The pressure may naturally decrease to around 70 mbar as the initial evolution of ammonia subsides.[5][6][7]

Stage 2: Heating under Vacuum 4. After the initial reaction period, gently heat the mixture to 100°C using a heating mantle or oil bath while maintaining the vacuum. 5. Continue the reaction at 100°C for an additional 1.5 to 2 hours. During this phase, water and any remaining ammonia are distilled off. The pressure will typically drop further, potentially reaching as low as 13-20 mbar.[5][6][7]

Work-up and Purification 6. Once the reaction is complete, increase the temperature to approximately 115°C and further reduce the pressure to distill off any remaining water and unreacted starting materials. 7. The remaining residue in the flask is the crude this compound. On cooling, it will solidify. 8. The product obtained from this process is typically of high purity (>97%) and may not require further purification.[5][6][7] If necessary, recrystallization from ethanol can be performed.[5][6][9] 9. The final product is a white crystalline solid with a melting point of 159-160°C.[5][6][7]

Safety Precautions:

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The reaction involves the evolution of ammonia gas, which is toxic and corrosive. Ensure the vacuum system is vented safely into a fume hood or scrubbed appropriately.

-

Operations under vacuum carry an implosion risk. Use appropriate glassware designed for vacuum applications.

Process Visualization

The following diagram illustrates the experimental workflow for the high-yield synthesis of this compound using formamide under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]

- 5. EP0028723A1 - Process for the preparation of N,N'-diformyl hydrazine - Google Patents [patents.google.com]

- 6. EP0028723B1 - Process for the preparation of n,n'-diformyl hydrazine - Google Patents [patents.google.com]

- 7. CA1146974A - Process for the preparation of n,n'- diformylhydrazine - Google Patents [patents.google.com]

- 8. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to 1,2-Diformylhydrazine (CAS Number 628-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diformylhydrazine (CAS 628-36-4), a versatile chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its primary application as a precursor for the synthesis of biologically active heterocyclic compounds, particularly 1,2,4-triazoles. A significant focus is placed on the antifungal activity of these triazole derivatives, with a detailed visualization of their mechanism of action within the ergosterol biosynthesis pathway. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical methodologies.

Chemical and Physical Properties

This compound, also known as N,N'-diformylhydrazine or bicarbamaldehyde, is a white to off-white crystalline solid.[1][2] It is a derivative of hydrazine, featuring a planar S-shape molecular structure.[3] The compound is soluble in water and sparingly soluble in organic solvents like ethanol and ether, with slightly improved solubility in dimethyl sulfoxide (DMSO) and heated methanol.[1][4][5] It is stable under normal conditions but may decompose at elevated temperatures or in the presence of strong acids or bases.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 628-36-4 | [1][4] |

| Molecular Formula | C₂H₄N₂O₂ | [1][4] |

| Molecular Weight | 88.07 g/mol | [6] |

| Appearance | White to almost white fine crystalline powder | [1][7] |

| Melting Point | 155-160 °C | [4] |

| Boiling Point | 153.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.193 g/cm³ | [4] |

| pKa | 11.92 ± 0.23 (Predicted) | [4][5] |

| Water Solubility | Soluble | [1][8] |

| Organic Solvent Solubility | Sparingly soluble in ethanol and ether; slightly soluble in DMSO and heated methanol | [1][4][5] |

| Vapor Pressure | 3.28 mmHg at 25°C | [4] |

| Flash Point | 81.6 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key expected spectral data.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | A singlet at approximately δ 7.35 ppm in a mixture of CDCl₃–CF₃COOD (for a Pb(II) complex) has been reported. For the free ligand, signals for the N-H and C-H protons are expected. | [3] |

| ¹³C NMR | Signals corresponding to the carbonyl carbons are anticipated. | [9] |

| IR Spectroscopy (KBr pellet) | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) are expected. | [9] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 88.03. | [4] |

| UV-Vis Spectroscopy | λmax: 210 nm (in Ethanol) | [1] |

Experimental Protocols

Synthesis of this compound from Hydrazine and Formamide

This protocol describes a common method for the preparation of this compound.[10][11][12]

Materials:

-

Hydrazine hydrate (e.g., 80-85% solution)

-

Formamide

-

Ethanol (for purification)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask, combine hydrazine hydrate and formamide in a molar ratio of approximately 1:2 to 1:2.4.[11][13]

-

Reaction Conditions: The reaction can be performed at elevated temperatures, typically by heating the mixture. One method involves heating at 100°C for about 2 hours.[12] An alternative approach involves a two-stage process where the reagents are first mixed at a lower temperature (5-25°C) under reduced pressure to facilitate the removal of ammonia, followed by heating to 80-120°C to complete the reaction.[11][13]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. The crude this compound often precipitates out.

-

Purification (Recrystallization): The crude product can be purified by recrystallization.[14] Water or ethanol are suitable solvents.[1][15] Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, activated charcoal can be added, and the solution hot-filtered to remove the charcoal and any insoluble impurities.[16] Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[14][16]

Diagram 1: Synthesis and Purification Workflow of this compound

Synthesis of 1,2,4-Triazole from this compound

This compound is a key intermediate in the synthesis of 1,2,4-triazole.[2][17]

Materials:

-

This compound

-

Ammonia (liquid or as a solution) or Formamide

-

High-pressure reactor (if using liquid ammonia)

-

Heating apparatus

-

Solvent for purification (e.g., ethyl acetate, methyl ethyl ketone)[10]

Procedure:

-

Reaction: The ring closure of this compound to form 1,2,4-triazole can be achieved by heating it with a source of nitrogen, such as ammonia or formamide.[12]

-

Using Ammonia: This method often requires high temperatures (e.g., 200°C) and pressures in a sealed reactor with liquid ammonia.[12] The reaction is typically carried out for an extended period (e.g., 24 hours).[12]

-

Using Formamide: A more direct, single-step synthesis of 1,2,4-triazole from hydrazine and an excess of formamide is also widely used, which proceeds through a this compound intermediate.[10][18]

-

Purification: The resulting 1,2,4-triazole can be purified by distillation or recrystallization from suitable solvents like ethyl acetate or methyl ethyl ketone.[10]

Diagram 2: Synthesis of 1,2,4-Triazole from this compound

Applications in Drug Development: Precursor to Biologically Active Triazoles

The primary significance of this compound in drug development lies in its role as a building block for synthesizing 1,2,4-triazole derivatives.[2] The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, found in a wide range of pharmacologically active compounds.[19] These derivatives exhibit diverse biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[19][20]

Antifungal Activity of 1,2,4-Triazole Derivatives

A major class of drugs based on the 1,2,4-triazole structure are the triazole antifungals, such as fluconazole and itraconazole.[21][22] These drugs are widely used to treat fungal infections.[21]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[19][21][22] This enzyme is a critical component of the ergosterol biosynthesis pathway.[21][23] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[19][21]

The nitrogen atom (at the N4 position) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of the 14α-demethylase enzyme.[19] This binding event blocks the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane.[19][24] This disruption of the cell membrane structure and function ultimately inhibits fungal growth and replication.[19]

Diagram 3: Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazole Antifungals

Safety and Handling

This compound should be handled with care, following standard laboratory safety protocols. It is recommended to use personal protective equipment, including gloves and safety goggles, to avoid direct contact with the skin and eyes.[1] Work should be conducted in a well-ventilated area. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible substances such as strong oxidizing agents.[1]

Conclusion

This compound (CAS 628-36-4) is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and its utility as a precursor to the biologically significant 1,2,4-triazole scaffold make it a compound of considerable interest to researchers in drug development. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives, particularly in the context of antifungal agents, is crucial for the continued development of new and effective therapeutic agents. This guide provides the foundational and practical information necessary for scientists and researchers to effectively utilize this compound in their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2-Diformylhydrazin – Wikipedia [de.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 628-36-4 [m.chemicalbook.com]

- 6. 二甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 628-36-4 [amp.chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound(628-36-4) IR Spectrum [m.chemicalbook.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. CA1146974A - Process for the preparation of n,n'- diformylhydrazine - Google Patents [patents.google.com]

- 12. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 13. EP0028723A1 - Process for the preparation of N,N'-diformyl hydrazine - Google Patents [patents.google.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. chem.ualberta.ca [chem.ualberta.ca]

- 17. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 18. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]

- 19. benchchem.com [benchchem.com]

- 20. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. isres.org [isres.org]

- 22. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1,2-Diformylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-Diformylhydrazine (CAS No: 628-36-4), a compound of interest in various fields of organic synthesis and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility profile and provides a comprehensive, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound, with the chemical formula C₂H₄N₂O₂, is a white to off-white crystalline solid.[1] Its structure, featuring two formyl groups attached to a hydrazine core, makes it a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds and as an intermediate in the preparation of pharmaceutical agents.[2] Understanding its solubility in different organic solvents is critical for its application in synthesis, purification, and formulation development.

Qualitative Solubility Profile

Based on available data, the solubility of this compound can be qualitatively summarized. The compound is known to be soluble in water.[3] Its solubility in organic solvents is generally limited but is enhanced in polar aprotic solvents.[2]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Reported Solubility | Citation |

| Water | Polar Protic | Soluble | [3] |

| Ethanol | Polar Protic | Sparingly Soluble / Slightly Soluble | [2][4] |

| Methanol | Polar Protic | Slightly Soluble (Solubility increases with heating) | [1][5] |

| Diethyl Ether | Nonpolar | Sparingly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble / Enhanced Solubility | [1][2][5] |

| Dimethylformamide (DMF) | Polar Aprotic | Enhanced Solubility | [2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the recommended "shake-flask" method, which is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

3.2. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

3.3. Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity and specificity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection would likely be effective. A calibration curve must be generated using standard solutions of this compound of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a simpler method for quantification. The maximum absorbance wavelength (λmax) in ethanol is reported to be 210 nm.[5] A calibration curve should be prepared by measuring the absorbance of a series of standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Diformylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of 1,2-diformylhydrazine (DFH). Drawing from available scientific literature, this document details the compound's thermal properties, outlines a proposed decomposition pathway, and provides standardized experimental protocols for its analysis.

Introduction

This compound (C₂H₄N₂O₂), also known as N,N'-diformylhydrazine, is a white crystalline solid with a melting point of 155-157 °C.[1][2][3] It is a derivative of hydrazine and finds applications in organic synthesis, particularly in the preparation of heterocyclic compounds like triazoles, and as an intermediate in the pharmaceutical and chemical industries.[4][5] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in various chemical processes, especially in drug development where thermal stress can be a significant factor in synthesis and formulation. While stable under ambient conditions, it undergoes decomposition at elevated temperatures.[4][5]

Thermal Stability and Decomposition Profile

The thermal behavior of this compound has been primarily characterized by Differential Scanning Calorimetry (DSC). These studies reveal that the compound is thermally unstable at elevated temperatures, with decomposition commencing above 170 °C. The decomposition process is markedly exothermic, releasing a significant amount of energy.

The following table summarizes the key quantitative data available for the thermal decomposition of this compound.

| Parameter | Value | Technique | Reference |

| Decomposition Onset Temperature | > 170 °C | DSC | [5] |

| Heat of Decomposition | -1809 kJ·kg⁻¹ (-160 kJ·mol⁻¹) | DSC | [5] |

| Melting Point | 155-157 °C | - | [1][2][3] |

Note: The heat of decomposition is a significant value, indicating a highly energetic process that requires careful management to prevent thermal runaway.

Proposed Thermal Decomposition Pathway

A proposed logical pathway for the thermal decomposition of this compound is as follows:

-

Initiation: The primary step is the homolytic cleavage of the N-N single bond, which is generally the weakest bond in hydrazine derivatives. This generates two formylaminyl radicals (HC(=O)NH•).

-

Propagation/Decomposition of Radicals: These highly reactive radicals can undergo further decomposition. A likely pathway is the fragmentation of the formylaminyl radical into a hydrogen atom and a formyl isocyanate radical (HC(=O)N•), or rearrangement and subsequent fragmentation to produce carbon monoxide (CO) and an amino radical (•NH₂).

-

Termination/Product Formation: The various radical species generated will combine to form stable gaseous products. The expected final products would likely include nitrogen gas (N₂), carbon monoxide (CO), and hydrogen gas (H₂). The presence of formyl groups might also lead to the formation of formamide or other small organic molecules as minor products.

It is important to note that this proposed pathway is hypothetical and requires experimental verification, ideally through techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition kinetics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residue.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the percentage mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, decomposition onset temperature, and enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated steel pan. A pinhole in the lid can be used to allow evolved gases to escape, preventing pressure buildup.

-

Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the final decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the heat flow against temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks. The onset temperature and the area of the peaks are calculated to determine the transition temperatures and enthalpies.

Logical Relationships in Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular structure. The key relationships are visualized in the diagram below.

References

- 1. eag.com [eag.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) [mdpi.com]

- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of 1,2-Diformylhydrazine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry and bond lengths of 1,2-diformylhydrazine (C₂H₄N₂O₂), a compound of interest in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural parameters determined through advanced analytical techniques.

Molecular Structure and Geometry

This compound, also known as N,N'-diformohydrazide, is a planar molecule in the crystalline state. This planarity is a key feature of its molecular geometry, influencing its intermolecular interactions and packing in the solid state. The molecule possesses a center of inversion, contributing to its overall symmetry.

The structural parameters of this compound have been precisely determined using single-crystal neutron diffraction, a powerful technique for locating hydrogen atoms and providing highly accurate bond lengths and angles. The key bond lengths and angles are summarized in the tables below.

Data Presentation: Structural Parameters

The following tables present the bond lengths and bond angles for this compound as determined by neutron diffraction at 15 K.

Table 1: Bond Lengths of this compound

| Bond | Length (Å) |

| N-N | 1.387 |

| N-C | 1.333 |

| C=O | 1.244 |

| N-H | 1.047 |

| C-H | 1.113 |

Table 2: Bond Angles of this compound

| Angle | Degree (°) |

| C-N-N | 118.8 |

| C-N-H | 118.1 |

| N-N-H | 123.1 |

| N-C=O | 123.7 |

| N-C-H | 111.4 |

| O=C-H | 124.9 |

Table 3: Torsion (Dihedral) Angles of this compound

| Angle | Degree (°) |

| H-N-N-C | 180.0 |

| H-N-N-H | 180.0 |

| C-N-N-C | 180.0 |

| O=C-N-N | 180.0 |

| H-C-N-N | 180.0 |

| O=C-N-H | 0.0 |

| H-C-N-H | 0.0 |

The data unequivocally confirms the planar, trans conformation of the molecule in the solid state.

Mandatory Visualization: Molecular Structure of this compound

The following diagram illustrates the atomic connectivity and planar structure of the this compound molecule.

Experimental Protocols

The determination of the precise molecular geometry of this compound was achieved through single-crystal neutron diffraction. The following provides a generalized protocol for such an experiment, based on the methodologies employed in the key cited research.

Single-Crystal Neutron Diffraction: A Generalized Protocol

This protocol outlines the essential steps for determining the crystal structure of a small organic molecule like this compound.

1. Crystal Growth and Selection:

-

High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

A well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.5 mm) is selected under a microscope.

2. Crystal Mounting:

-

The selected crystal is mounted on a goniometer head. For low-temperature data collection, this is done in a cryo-loop after being coated in a cryoprotectant oil.

3. Data Collection:

-

The mounted crystal is placed on a single-crystal neutron diffractometer.

-

The crystal is cooled to a low temperature (e.g., 15 K) to minimize thermal vibrations and obtain more precise atomic positions.

-

A monochromatic neutron beam is directed at the crystal.

-

The crystal is rotated, and the diffraction patterns are collected at various orientations using a detector. A full sphere of data is typically collected to ensure data redundancy and completeness.

4. Data Reduction:

-

The raw diffraction data are processed. This includes integration of the reflection intensities, correction for background scattering, and application of Lorentz and polarization corrections.

-

The unit cell parameters and crystal system are determined from the positions of the Bragg reflections. For this compound, the crystal system is monoclinic with the space group P2₁/c.

5. Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the observed diffraction data.

-

Hydrogen atoms are located from the neutron scattering density maps and their positions and isotropic or anisotropic displacement parameters are refined.

-

The final refined structure is validated by examining the agreement between the observed and calculated structure factors (R-factor) and other crystallographic quality indicators.

The following diagram illustrates the general workflow for a single-crystal diffraction experiment.

The History and Discovery of 1,2-Diformylhydrazine: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of a key chemical intermediate.

Introduction

1,2-Diformylhydrazine, a simple yet versatile organic compound, holds a significant place in the landscape of synthetic chemistry. First synthesized in the mid-20th century, this white crystalline solid has emerged as a crucial building block, most notably in the production of heterocyclic compounds such as 1,2,4-triazoles, which are known for their broad range of biological activities. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

History and Discovery

The first notable synthesis of this compound was reported in the mid-20th century during systematic investigations into hydrazine derivatives for potential industrial and pharmaceutical applications.[1] A seminal paper by C. Ainsworth and R.G. Jones published in the Journal of the American Chemical Society in 1955 is a key reference, describing a method for its preparation.[2] This work laid the foundation for subsequent research and development involving this compound. The primary motivation for its initial synthesis was its potential as a precursor to more complex molecules, a role it continues to fulfill today.

Chemical and Physical Properties

This compound is a white, water-soluble solid.[3] X-ray crystallography has confirmed that it is a planar molecule.[3] It is sparingly soluble in common organic solvents like ethanol and ether.[1]

| Property | Value | Reference |

| Chemical Formula | C₂H₄N₂O₂ | [3] |

| Molar Mass | 88.07 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 155–157 °C | [3] |

| Solubility | Water-soluble, sparingly soluble in ethanol and ether | [1] |

Synthesis of this compound

The most common and historically significant method for synthesizing this compound involves the reaction of hydrazine with either formamide or formic acid.

Experimental Protocol: Synthesis from Hydrazine Hydrate and Formamide (Ainsworth & Jones, 1955)

This method, adapted from the work of Ainsworth and Jones, remains a fundamental procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Hydrazine hydrate

-

Formamide

-

Ethanol

Procedure:

-

A mixture of hydrazine hydrate and an excess of formamide is heated.

-

The reaction mixture is typically maintained at an elevated temperature for a specified period to ensure the completion of the diformylation.

-

Upon cooling, the crude this compound precipitates from the reaction mixture.

-

The solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a product with a melting point of 159-160 °C.

A patent describes a process for preparing 1,2,4-triazole from hydrazine and formamide, which includes the formation of this compound as an intermediate with an 80% yield.[4] Another patent details a method for producing N,N'-diformylhydrazine by reacting formamide with hydrazine hydrate at elevated temperatures.[5][6]

Logical Workflow for Synthesis

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 5. EP0028723A1 - Process for the preparation of N,N'-diformyl hydrazine - Google Patents [patents.google.com]

- 6. CA1146974A - Process for the preparation of n,n'- diformylhydrazine - Google Patents [patents.google.com]

Spectroscopic Profile of 1,2-Diformylhydrazine: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 1,2-Diformylhydrazine, complete with experimental protocols and a detailed synthesis workflow.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound (DFH), a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its NMR and IR spectral data, detailed experimental methodologies for data acquisition, and a clear visualization of its synthesis process.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei within the this compound molecule. The compound consists of three rotamers: ZZ, ZE, and EE, and its ¹H, ¹³C, and ¹⁵N NMR data have been thoroughly investigated.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 | Singlet | CHO (Formyl proton) |

| ~9.5 | Broad Singlet | NH (Amide proton) |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (Carbonyl carbon) |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is typically recorded using a KBr disc or as a nujol mull.[2]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Strong, Broad | N-H stretching |

| 1700-1650 | Strong | C=O stretching (Amide I) |

| 1550-1500 | Medium | N-H bending (Amide II) |

| 1300-1200 | Medium | C-N stretching |

| Note: Peak positions and intensities are approximate. |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented.

Synthesis of this compound

This compound can be synthesized through the reaction of hydrazine hydrate with formic acid.

Materials:

-

Hydrazine hydrate

-

Formic acid (98-100%)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add formic acid to an equimolar amount of hydrazine hydrate. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture at 100-110°C for 2-3 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a solid.

-

Filter the crude product and wash it with cold ethanol.

-

Recrystallize the solid from hot ethanol or water to obtain pure this compound as a white crystalline solid.

-

Dry the purified product in a vacuum oven.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak (for DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).

IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications and advanced analytical techniques, further investigation and consultation of primary research literature are recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diformylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diformylhydrazine (DFH), also known as N,N'-diformylhydrazine, is a hydrazine derivative with the chemical formula C₂H₄N₂O₂.[1][2] It serves as a crucial building block in organic synthesis, particularly in the creation of nitrogen-containing heterocyclic compounds, and as an intermediate in the production of pharmaceuticals and other specialty chemicals.[2][3] This guide provides a comprehensive overview of its physical appearance, chemical form, and associated experimental protocols, tailored for a technical audience in research and development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature, typically appearing as a fine crystalline powder or needles.[2][3][4][5] It is generally described as odorless or having a faint, characteristic chemical odor.[2] The compound is soluble in water, sparingly soluble in common organic solvents like ethanol and ether, and shows slight solubility in dimethyl sulfoxide (DMSO) and methanol, which can be improved with heating.[1][2][3][4][6]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | N'-Formylformohydrazide | [1] |

| CAS Number | 628-36-4 | [1][5][6] |

| Molecular Formula | C₂H₄N₂O₂ | [1][2][3][7] |

| Molar Mass | 88.066 g·mol⁻¹ / 88.07 g·mol⁻¹ | [1][5] |

| Physical Properties | ||

| Appearance | White to off-white crystalline powder/needles | [2][3][5][8] |

| Melting Point | 155–157 °C | [1][3][4][5] |

| 155-160 °C | [6] | |

| Boiling Point | 153.7 °C at 760 mmHg | [6] |

| ~163 °C (Rough estimate) | [3][4] | |

| Density | 1.193 g/cm³ | [6] |

| ~1.437 g/cm³ (Rough estimate) | [3] | |

| Solubility | ||

| Water | Soluble | [1] |

| Organic Solvents | Sparingly soluble in ethanol and ether | [2] |

| Slightly soluble in DMSO and Methanol (heated) | [3][4][6] | |

| Spectroscopic Data | ||

| λmax | 210 nm (in Ethanol) | [2][3][8] |

| Chemical Properties | ||

| pKa | 11.92 ± 0.23 (Predicted) | [3][6] |

| Stability | Stable under recommended storage conditions | [3] |

| Decomposes above 170 °C | [9] | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][4][6] |

Molecular Structure and Form

Crystallography

X-ray crystallography studies have confirmed that this compound is a planar molecule.[1] This planarity is a key feature of its solid-state structure. The compound possesses a monoclinic crystal structure with the space group P2₁/c.[9] The experimentally determined bond distances are:

These structural parameters are critical for computational modeling, understanding intermolecular interactions, and predicting reactivity.

Caption: Molecular structure and key bond lengths of this compound.

Experimental Protocols

Synthesis of this compound

A common and high-yield method for synthesizing this compound involves the reaction of hydrazine hydrate with an excess of a formylating agent, such as ethyl formate.

4.1.1 Materials and Equipment

-

Hydrazine monohydrate (e.g., 10.5 g, 0.21 mol)

-

Ethyl formate (e.g., 31.2 g, 0.42 mol)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath or refrigerator capable of maintaining 0 °C

-

Filtration apparatus (e.g., Büchner funnel, filter paper, suction flask)

4.1.2 Protocol

-

Combine hydrazine monohydrate and ethyl formate in the reaction vessel. A molar ratio of approximately 1:2 (hydrazine:ethyl formate) is used.

-

Cool the mixture to 0 °C using an ice bath or by placing it in a refrigerator.

-

Maintain the reaction mixture at 0 °C for 48 hours. During this time, crystals of this compound will form.[2][8]

-

After the incubation period, collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Dry the purified crystals under vacuum. This procedure typically affords a high yield (e.g., 99%) of the final product with a melting point of 155–156 °C.[8]

Caption: Experimental workflow for the synthesis of this compound.

Characterization Protocol: Purity Assessment

The purity of synthesized this compound is typically assessed using melting point determination and UV-Vis spectroscopy.

4.2.1 Melting Point Determination

-

Apparatus: Calibrated melting point apparatus.

-

Sample Preparation: Place a small amount of the dried crystalline product into a capillary tube.

-

Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Analysis: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range close to the literature value (155-157 °C) indicates high purity.[3][5]

4.2.2 UV-Vis Spectroscopy

-

Apparatus: UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically ethanol.

-

Measurement: Scan the absorbance of the solution across the UV range.

-

Analysis: The presence of a maximum absorbance (λmax) peak at approximately 210 nm is characteristic of this compound and can be used to confirm its identity.[3]

Applications in Synthesis

This compound is a versatile intermediate. For example, it is a key precursor in the synthesis of 1,2,4-triazoles, a class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.

The ring closure of diformylhydrazine can be achieved by reacting it with ammonia at elevated temperatures and pressures.[10]

Caption: Reaction pathway for the synthesis of 1,2,4-Triazole from DFH.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (628-36-4) for sale [vulcanchem.com]

- 4. This compound CAS#: 628-36-4 [m.chemicalbook.com]

- 5. 二甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 628-36-4 [chemicalbook.com]

- 9. 1,2-Diformylhydrazin – Wikipedia [de.wikipedia.org]

- 10. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 1,2-Diformylhydrazine for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling precautions for 1,2-Diformylhydrazine (DFH), a compound of interest in various research and development applications, including pharmaceutical synthesis.[1] Due to its classification as a hydrazine derivative, DFH is considered a potentially hazardous chemical, necessitating stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment.[1] This document outlines the known physical and chemical properties, toxicological data, handling procedures, emergency protocols, and disposal methods for DFH.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and sparingly soluble in ethanol and ether.[1] The compound is noted to be stable under normal laboratory conditions but may decompose at elevated temperatures or in the presence of strong acids or bases.[1]

| Property | Value | Reference |

| Chemical Formula | C₂H₄N₂O₂ | [2][3] |

| Molecular Weight | 88.07 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 155-160 °C | |

| Boiling Point | Decomposes | [4] |

| Solubility | Soluble in water; sparingly soluble in ethanol and ether | [1] |

| Stability | Stable under normal conditions; decomposes at high temperatures | [1][4] |

Toxicological Profile and Hazard Identification

The toxicological properties of this compound have not been fully investigated. However, due to its structural similarity to other hydrazine compounds, it should be handled as a potentially toxic and carcinogenic substance.[1] Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[5]

| Hazard | Description |

| Acute Toxicity | May cause irritation to the skin, eyes, and respiratory tract.[6][7] Ingestion may lead to irritation of the digestive tract.[6][7] |

| Carcinogenicity | While not specifically classified by IARC, related hydrazine compounds are considered probable human carcinogens.[1] Studies on the related compound 1,2-dimethylhydrazine have shown it to be a potent carcinogen in animal models, inducing tumors in the colon, liver, and kidneys. |

| Reactivity | Incompatible with strong oxidizing agents.[6][7] |

Signaling Pathway for Potential Carcinogenicity of Hydrazine Derivatives

The following diagram illustrates a generalized signaling pathway for the potential carcinogenicity of hydrazine derivatives, which may be applicable to this compound.

Caption: Potential carcinogenic pathway of this compound.

Experimental Protocols: Safe Handling and Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous hydrazine derivatives.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

-

Ventilation: Ensure adequate ventilation in the laboratory.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

| PPE | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile) must be worn.[8] |

| Eye Protection | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[8][9] |

| Lab Coat | A flame-resistant lab coat should be worn.[9] |

| Respiratory Protection | For situations where engineering controls may not be sufficient, a NIOSH-approved respirator is necessary.[6][7] |

Handling and Storage

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly marked as a designated area for particularly hazardous substances.[9]

-

Handling: Avoid generating dust.[6] Use non-sparking tools for transfers. After handling, wash hands thoroughly.[6]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

| Emergency | Procedure |

| Spill | Do not attempt to clean up a large spill. Evacuate the area and contact emergency services. For small spills, and if properly trained and equipped, absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.[10] |

| Fire | Use a dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish a fire.[6][7] Wear a self-contained breathing apparatus.[6][7] |

| Inhalation | Move the individual to fresh air immediately. Seek medical attention.[7] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[7] |

Waste Disposal

Waste containing this compound must be treated as hazardous waste.

-

Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

-

Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this technical guide, researchers can significantly minimize the risks associated with its use. A thorough understanding of its properties and potential dangers is the foundation of a safe and productive research environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 1,2-Diformylhydrazin – Wikipedia [de.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound(628-36-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 7. This compound(628-36-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triazoles using 1,2-Diformylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The synthesis of substituted 1,2,4-triazoles is, therefore, of significant interest in medicinal chemistry and drug development. One straightforward and classical method for the preparation of 4-substituted-1,2,4-triazoles involves the cyclocondensation of 1,2-diformylhydrazine with primary amines. This approach offers a direct route to the 4-substituted triazole ring system, utilizing readily available starting materials.

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles employing this compound as a key building block.

Reaction Principle

The fundamental reaction involves the heating of this compound with a primary amine, leading to a cyclocondensation reaction that forms the 4-substituted-1,2,4-triazole ring with the elimination of two molecules of water. The reaction is typically performed at elevated temperatures, often without a solvent.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 4-substituted-1,2,4-triazoles.

Experimental Protocols

This section provides detailed protocols for the preparation of the starting material, this compound, and its subsequent conversion to 4-substituted-1,2,4-triazoles.

Protocol 1: Synthesis of this compound

This compound can be conveniently prepared from the reaction of formamide with hydrazine hydrate.

Materials:

-

Formamide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add hydrazine hydrate to an equimolar amount of formamide.

-

Heat the reaction mixture to 100°C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethanol to the reaction mixture to precipitate the product.

-

Filter the white solid, wash with cold ethanol, and dry under vacuum to afford this compound. A typical yield for this procedure is approximately 80%.[1]

Protocol 2: General Procedure for the Synthesis of 4-Substituted-1,2,4-Triazoles

This general protocol is based on the method described by Wiley and Hart for the reaction of this compound with various primary amines.[2]

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, aminopyridine)

-

Ethanol (for purification)

-

Diethyl ether (for purification)

Procedure:

-

In a reaction tube or a small round-bottom flask, combine this compound and the desired primary amine in an equimolar ratio.

-

Heat the mixture in a heating block or an oil bath to a temperature between 160°C and 190°C.

-

Maintain the temperature for 10 to 30 minutes. The reaction mixture will melt and then solidify as the product forms.

-

Allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by recrystallization. For many aryl and heteroaryl triazoles, dissolving the crude solid in a minimal amount of hot ethanol and then precipitating with diethyl ether is an effective purification method.

-

Filter the purified solid, wash with diethyl ether, and dry to obtain the desired 4-substituted-1,2,4-triazole.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 4-substituted-1,2,4-triazoles using the general protocol described above.

| Entry | Amine Substrate | Product | Reaction Temp. (°C) | Reaction Time (min) | Yield (%) |

| 1 | Aniline | 4-Phenyl-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 2 | o-Toluidine | 4-(o-Tolyl)-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 3 | p-Toluidine | 4-(p-Tolyl)-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 4 | 1-Naphthylamine | 4-(Naphthalen-1-yl)-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 5 | 2-Naphthylamine | 4-(Naphthalen-2-yl)-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 6 | 2-Aminopyridine | 4-(Pyridin-2-yl)-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 7 | 3-Aminopyridine | 4-(Pyridin-3-yl)-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 8 | 3-Aminoquinoline | 4-(Quinolin-3-yl)-4H-1,2,4-triazole | 160-190 | 10-30 | 13-80 |

| 9 | 3-Amino-1H-1,2,4-triazole | 4,4'-Bi(1,2,4-triazole) | 160-190 | 10-30 | 13-80 |

Note: The reported yield range of 13-80% is based on the initial report by Wiley and Hart and may vary depending on the specific substrate and purification efficiency.[2]

Experimental Workflow and Logic

The synthesis of 4-substituted-1,2,4-triazoles from this compound follows a logical and straightforward workflow.

Caption: Workflow for the synthesis of 4-substituted-1,2,4-triazoles.

Signaling Pathway Analogy in Drug Development

While this is a synthetic chemistry protocol, the modular nature of this synthesis can be analogized to a signaling pathway in drug development, where a core scaffold (the 1,2,4-triazole ring) is functionalized with different substituents (the 'R' group from the primary amine) to modulate its biological activity.

Caption: Analogy of the synthesis to a drug development pathway.

Conclusion

The synthesis of 4-substituted-1,2,4-triazoles from this compound and primary amines is a robust and versatile method for accessing a wide range of these important heterocyclic compounds. The protocols provided herein are straightforward and can be readily implemented in a standard organic chemistry laboratory. This methodology is particularly valuable for the rapid generation of compound libraries for screening in drug discovery programs.

References

Application Notes and Protocols: 1,2-Diformylhydrazine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-diformylhydrazine (DFH) as a versatile bidentate ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, spectroscopic and magnetic properties, and a key application in the spectrophotometric determination of iron.

Introduction

This compound (C₂H₄N₂O₂) is a planar molecule that can exist as a resonance hybrid of its keto and enol forms.[1] This structural flexibility, coupled with the presence of two nitrogen and two oxygen donor atoms, allows it to act as an effective bidentate ligand, forming stable complexes with a variety of transition metals. The coordination typically occurs through the deprotonation of the enol form, leading to the formation of five-membered chelate rings with metal ions.[1] Its applications range from a building block in organic synthesis to a reagent in analytical chemistry.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₂O₂ | |

| Molecular Weight | 88.07 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 155-157 °C | |

| Solubility | Soluble in water, slightly soluble in DMSO and methanol (solubility in methanol increases with heat) | |

| pKa | 11.92 ± 0.23 (Predicted) | [3] |

| λmax | 210 nm (in Ethanol) | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods for the preparation of this compound from formamide and hydrazine hydrate.[4][5]

Materials:

-

Formamide

-

Hydrazine hydrate (~80%)

-

Ethanol (for purification, optional)

-